6-Methoxy-1-azaspiro[3.3]heptane
Description
Evolution of Strained Spirocyclic Heterocycles in Organic Chemistry
The synthesis and study of strained organic molecules have a rich history, initially driven by a fundamental interest in bonding and reactivity. However, the incorporation of heteroatoms into these strained spirocyclic systems, particularly those containing four-membered rings, has opened up new avenues for exploration. These heterocycles are not merely chemical curiosities; their rigid structures and well-defined vectoral placement of substituents make them valuable building blocks in drug discovery. The development of synthetic methodologies to access these complex structures has been a significant area of research, enabling the creation of a diverse range of spirocyclic compounds with tailored properties.
Significance of the Azaspiro[3.3]heptane Core in Contemporary Chemical Research
The azaspiro[3.3]heptane core, characterized by two fused four-membered rings sharing a single carbon atom with at least one nitrogen atom in the framework, has proven to be of particular importance. Its rigid structure offers a level of conformational constraint that is highly desirable in the design of bioactive molecules. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the azaspiro[3.3]heptane scaffold is recognized as a "bioisostere" of commonly found motifs in pharmaceuticals, such as piperidine (B6355638). researchgate.netnih.gov Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the pharmacological profile of a compound. The three-dimensional nature of the azaspiro[3.3]heptane core provides a way to escape the "flatland" of traditional aromatic and aliphatic ring systems, often leading to improved physicochemical properties such as solubility and metabolic stability. researchgate.netresearchgate.net
Contextualizing 6-Methoxy-1-azaspiro[3.3]heptane within the Spiro[3.3]heptane Family
The versatility of the spiro[3.3]heptane framework allows for the introduction of various functional groups and heteroatoms, leading to a diverse family of related compounds. The specific placement of these substituents and heteroatoms significantly influences the molecule's properties and potential applications.
The introduction of a methoxy (B1213986) group onto the azaspiro[3.3]heptane scaffold, as in this compound, can impart specific properties. The methoxy group can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability. While detailed research findings specifically on this compound are not extensively available in public literature, its existence is noted in chemical supplier catalogs, often as the hydrochloride salt with the CAS number 2306264-23-1. ambeed.com The availability of analytical data such as NMR, HPLC, and LC-MS from these suppliers indicates that the compound has been synthesized and characterized.
Based on related structures, the synthesis of this compound would likely involve a multi-step sequence starting from a suitably functionalized cyclobutane (B1203170) derivative. The presence of the methoxy group offers a handle for further chemical modifications, potentially serving as a key intermediate in the synthesis of more complex molecules.
The azaspiro[3.3]heptane core can exist as different isomers depending on the position of the nitrogen atom(s). The two most common isomers are 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. Both have been investigated as piperidine bioisosteres, but they exhibit different spatial arrangements of their substituents. researchgate.netresearchgate.net
The 1-aza isomer, to which this compound belongs, and the 2-aza isomer present distinct vectors for substituent attachment, influencing how they interact with biological targets. Research has shown that the choice of isomer can significantly impact the biological activity and physicochemical properties of the resulting molecule. researchgate.net
Furthermore, the azaspiro[3.3]heptane framework can be decorated with a wide array of functional groups. For instance, the synthesis of 6-fluoro and 6-trifluoromethyl substituted 1-oxaspiro[3.3]heptanes has been reported, highlighting the accessibility of diverse derivatives. researchgate.net These studies provide valuable insights into the synthetic strategies that could be adapted for the preparation of other substituted azaspiro[3.3]heptanes, including the methoxy derivative.
The table below provides a comparative overview of different azaspiro[3.3]heptane derivatives and related compounds, showcasing the diversity within this family of molecules.
| Compound Name | Molecular Formula | Key Features |
| This compound | C₇H₁₃NO | Methoxy-substituted 1-aza isomer. |
| 1-Azaspiro[3.3]heptane | C₆H₁₁N | The parent 1-aza spirocycle. |
| 2-Azaspiro[3.3]heptane | C₆H₁₁N | The parent 2-aza spirocycle, a known piperidine bioisostere. nih.gov |
| 2-Oxa-6-azaspiro[3.3]heptane | C₅H₉NO | An oxa-aza analogue, also explored as a bioisostere. chemicalbook.com |
| 6-Fluoro-1-oxaspiro[3.3]heptane | C₆H₉FO | A fluorinated analogue, demonstrating the potential for halogen substitution. researchgate.net |
Interactive Data Table: Physicochemical Properties of Azaspiro[3.3]heptane Scaffolds
| Property | 1-Azaspiro[3.3]heptane | 2-Azaspiro[3.3]heptane |
| Molecular Weight | 97.16 g/mol | 97.16 g/mol |
| LogP | 0.9 | 0.7 |
| Topological Polar Surface Area | 12.0 Ų | 12.0 Ų |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 0 | 0 |
Note: The LogP and Topological Polar Surface Area values are calculated estimates.
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
6-methoxy-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H13NO/c1-9-6-4-7(5-6)2-3-8-7/h6,8H,2-5H2,1H3 |
InChI Key |
NSLASSRUWPFIKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)CCN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 1 Azaspiro 3.3 Heptane Core and Its 6 Methoxy Derivatives
Established Routes to 1-Azaspiro[3.3]heptanes
The synthesis of the 1-azaspiro[3.3]heptane ring system has been approached from two primary directions: constructing the azetidine (B1206935) ring onto a pre-existing cyclobutane (B1203170) or, conversely, forming the cyclobutane ring from an azetidine precursor. rsc.org
A key and scalable method for the synthesis of 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition reaction. researchgate.netnih.govenamine.net This approach is foundational for creating the characteristic spirocyclic β-lactam intermediate.
The core of this strategy is the reaction between an endocyclic alkene, typically derived from a cyclobutane precursor, and chlorosulfonyl isocyanate (Graf's isocyanate, ClO₂S-NCO). medchemexpress.comnih.govresearchgate.net This thermal [2+2] cycloaddition proceeds smoothly to yield a spirocyclic β-lactam. rsc.org The versatility of this method allows for the use of various substituted cyclobutane derivatives, enabling the synthesis of a diverse library of 1-azaspiro[3.3]heptane analogues. rsc.orgresearchgate.net
Following the successful cycloaddition, the resulting spirocyclic β-lactam is reduced to the desired 1-azaspiro[3.3]heptane. researchgate.net Reagents such as alane or aluminum hydride (LiAlH₄) are effectively employed for this transformation, cleaving the carbonyl group of the β-lactam ring to furnish the final azetidine. researchgate.netnih.govrsc.org This reduction step is generally efficient and has been successfully applied on a large scale. rsc.org
Table 1: Scope of 3-Substituted 1-Azaspiro[3.3]heptane Synthesis via [2+2] Cycloaddition and Reduction This table summarizes the synthesis of various substituted 1-azaspiro[3.3]heptanes, highlighting the electrophiles used and the form of the final isolated product.
| Electrophile Type | Specific Electrophile(s) | Isolated Product Form |
| Alkyl Iodides | Alk-I | Free Base |
| Alkyl Bromides | Alk-Br | Free Base |
| Ketones | Various | Free Base |
| Methyl Iodide | MeI | Hydrochloride Salt |
| Dimethyl Disulfide | Me₂S₂ | Hydrochloride Salt |
| Data sourced from ResearchGate. researchgate.net |
An alternative and highly scalable route commences with a readily available starting material like cyclobutanone (B123998). rsc.org The key steps involve:
Wittig Olefination : Cyclobutanone is converted to an exocyclic alkene, methylenecyclobutane, using a Wittig reagent, such as the one derived from triphenylphosphine. rsc.orgmasterorganicchemistry.com
[2+2] Cycloaddition : The newly formed exocyclic double bond smoothly undergoes a [2+2] cycloaddition with Graf's isocyanate to afford the spirocyclic β-lactam intermediate (28). rsc.org
Reduction : The lactam is then reduced with aluminum hydride to yield the parent 1-azaspiro[3.3]heptane. rsc.org
This sequence is robust and tolerates a range of substituents on the cyclobutyl ring, including aromatic, aliphatic, and heteroatom-bearing groups. rsc.org A similar Wittig olefination approach has been noted in the synthesis of related scaffolds like 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, starting from 3-oxocyclobutane-1-carboxylic acid. rsc.orgresearchgate.net
Table 2: Wittig Olefination Route Summary This table outlines the key reaction steps, intermediates, and reagents in the Wittig-based synthesis of 1-azaspiro[3.3]heptane.
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | Cyclobutanone | Wittig Reagent (e.g., Ph₃P=CH₂) | Methylenecyclobutane (27) |
| 2 | Methylenecyclobutane (27) | Graf's Isocyanate (ClO₂S-NCO) | Spirocyclic Lactam (28) |
| 3 | Spirocyclic Lactam (28) | Aluminum Hydride | 1-Azaspiro[3.3]heptane |
| Data sourced from RSC Publishing. rsc.org |
Building the spirocycle from an existing azetidine or azetidinone represents a different strategic approach. One documented method involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with various primary amines or anilines. thieme-connect.de The resulting intermediate amine undergoes a smooth cyclization with potassium tert-butoxide in THF to give the 2,6-diazaspiro[3.3]heptane core in high yield. thieme-connect.de
Another route creates the azetidine ring in a key bond-forming step. In the synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative, a crucial intermediate for a drug candidate, the azetidine ring is formed via a hydroxide-facilitated alkylation of a substituted aniline (B41778) with 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO). nih.gov This method avoids some of the inefficiencies of previous routes and has been demonstrated on a 100-gram scale. nih.gov
Thermal [2+2] Cycloaddition Strategies.
Stereoselective and Asymmetric Synthesis of Azaspiro[3.3]heptane Scaffolds
The development of stereoselective methods is crucial for accessing enantiomerically pure azaspiro[3.3]heptane derivatives for pharmaceutical applications. Significant progress has been made, particularly in the synthesis of the related 2-azaspiro[3.3]heptane isomers.
One notable methodology reports a highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines (Davis-Ellman's imines). researchgate.netrsc.orgrsc.org This three-step procedure, which involves the initial addition followed by ester reduction and intramolecular nucleophilic substitution, efficiently produces enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes with high yields (up to 90%) and diastereomeric ratios (up to 98:2). rsc.orgrsc.org
Furthermore, a chiral Brønsted acid-catalyzed enantioselective synthesis of a 1-azaspiro cyclobutanone has been demonstrated, showcasing an unusual reactivity of enamines. researchgate.net This strategy provides access to a variety of cyclobutanone-containing spiroindoline and spiropyrrolidine derivatives with excellent stereoselectivities. researchgate.net Approaches leveraging [3+2] cycloaddition reactions are also being explored to control the stereochemistry of the resulting spiro-γ-lactam core. nih.gov
Chiral Auxiliary-Based Approaches
The asymmetric synthesis of spirocyclic compounds, including 1-azaspiro[3.3]heptanes, often employs chiral auxiliaries to control stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to direct the formation of a new stereocenter. wikipedia.org This strategy typically involves three main steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation, and subsequent removal of the auxiliary. wikipedia.org
One notable example involves the use of N-tert-butanesulfinyl imines (Davis-Ellman imines). The highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to these imines has been reported for the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgrsc.org This multi-step process can achieve high yields and diastereomeric ratios. rsc.org
Another well-established class of chiral auxiliaries are oxazolidinones. wikipedia.org These are particularly effective in directing stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.org Camphorsultam, another classic chiral auxiliary, has also been utilized in asymmetric synthesis to construct key structural motifs. wikipedia.org Pseudoephedrine and pseudoephenamine can also serve as chiral auxiliaries by forming amides with carboxylic acids, enabling stereocontrolled alkylation at the α-position. wikipedia.org
The general principle of using a chiral auxiliary is to create a temporary chiral center that influences the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved to yield the desired enantiomerically enriched product. wikipedia.orgresearchgate.net
Catalytic Asymmetric Methodologies
Catalytic asymmetric synthesis offers an efficient alternative to stoichiometric chiral auxiliaries for accessing enantiomerically enriched compounds. These methods utilize a chiral catalyst to control the stereoselectivity of a reaction.
A key strategy for synthesizing the 1-azaspiro[3.3]heptane core involves the thermal [2+2] cycloaddition between an endocyclic alkene and chlorosulfonyl isocyanate (Graf's isocyanate) to form a spirocyclic β-lactam intermediate. researchgate.netmedchemexpress.comnih.gov Subsequent reduction of this β-lactam ring, often with alane, yields the 1-azaspiro[3.3]heptane. researchgate.netmedchemexpress.comnih.gov
The development of catalytic methods for such transformations is an active area of research. For instance, various chiral catalysts are being explored for enantioselective reactions, including those involving metal complexes and organocatalysts. exlibrisgroup.com These approaches aim to provide direct and atom-economical routes to chiral 1-azaspiro[3.3]heptanes.
Synthetic Strategies for Methoxy (B1213986) Substitution at the 6-Position
The introduction of a methoxy group at the 6-position of the 1-azaspiro[3.3]heptane scaffold adds another layer of complexity and requires specific synthetic strategies.
Introduction of Methoxy Groups via Post-Cyclization Functionalization
One approach to obtaining 6-methoxy-1-azaspiro[3.3]heptane is through the functionalization of a pre-formed spirocyclic core. This strategy involves first constructing the 1-azaspiro[3.3]heptane ring system and then introducing the methoxy group at the desired position. While specific examples for the 6-methoxy functionalization of the 1-azaspiro[3.3]heptane core are not extensively detailed in the provided results, the general principle of post-cyclization functionalization is a common synthetic tactic. This could potentially involve reactions such as oxidation of a C-H bond to a hydroxyl group, followed by methylation.
Incorporation of Methoxy-Bearing Precursors
A more direct approach involves utilizing starting materials that already contain the methoxy group. A scalable, six-step synthesis has been reported for a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, a related spirocyclic system. researchgate.net This route starts from 3-oxocyclobutane-1-carboxylic acid and proceeds through steps including Wittig olefination, reduction, benzyl (B1604629) protection, epoxidation, and epoxide expansion to form the spirocycle. researchgate.net A similar strategy could be envisioned for the synthesis of this compound, where a methoxy-substituted cyclobutane precursor is used to construct the azaspirocyclic core.
The role of a methoxy group has been studied in other cyclization reactions, such as the Nazarov cyclization, where it can act as a catalyst for proton migrations. nih.gov This suggests that the presence of a methoxy group on a precursor could influence the reaction pathway and efficiency of the spirocycle formation.
Considerations for Regioselectivity and Stereocontrol in Methoxy Functionalization
When introducing a methoxy group, achieving the correct regioselectivity (placement at the 6-position) and stereocontrol (if a new stereocenter is formed) is crucial. If employing a post-cyclization functionalization strategy, the inherent reactivity of the C-H bonds on the 1-azaspiro[3.3]heptane core will determine the site of functionalization. Directing groups may be necessary to achieve the desired regioselectivity.
When using methoxy-bearing precursors, the regiochemistry is pre-determined by the structure of the starting material. However, stereocontrol during the cyclization process remains a key consideration, especially if the precursor is prochiral. Asymmetric catalysis or the use of chiral auxiliaries would be essential in such cases to control the absolute stereochemistry of the final product.
Scalable Synthesis and Multigram Production Strategies for Azaspiro[3.3]heptane Building Blocks
The utility of 1-azaspiro[3.3]heptane derivatives in drug discovery necessitates the development of scalable synthetic routes that can produce these building blocks on a multigram scale. Several strategies have been reported to address this need.
A practical, two-step process has been developed for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic. acs.orgnih.gov This route involves the hydroxide-facilitated alkylation of an aniline with 3,3-bis(bromomethyl)oxetane and has been demonstrated on a 100-gram scale. acs.orgnih.gov The synthesis of the alkylating agent itself has also been optimized for large-scale production. acs.orgnih.gov
Furthermore, expedient synthetic routes have been disclosed for preparing versatile azaspiro[3.3]heptanes with multiple functional groups, highlighting the potential for creating diverse chemical libraries for drug discovery. acs.orgnih.gov These methods are designed to be amenable to both library synthesis and large-scale production. thieme-connect.de The development of robust and reliable synthetic protocols has enabled the preparation of these building blocks on a preparative scale. researchgate.net
Table of Synthetic Approaches for Azaspiro[3.3]heptane Derivatives
| Approach | Key Features | Scale | Reference(s) |
| Chiral Auxiliary-Based Synthesis | Employs temporary chiral groups (e.g., N-tert-butanesulfinyl imines, oxazolidinones) to control stereochemistry. | Lab-scale | wikipedia.orgrsc.orgrsc.org |
| Catalytic Asymmetric Synthesis | Utilizes chiral catalysts for enantioselective transformations, such as the reduction of β-lactam intermediates. | Lab-scale | researchgate.netmedchemexpress.comnih.govexlibrisgroup.com |
| Post-Cyclization Functionalization | Introduction of functional groups onto a pre-formed spirocyclic core. | Dependent on specific reaction | N/A |
| Incorporation of Precursors | Utilizes starting materials already containing the desired functional groups (e.g., methoxy group). | Scalable | researchgate.net |
| Scalable Two-Step Process | Optimized route for a specific derivative involving alkylation and cyclization. | Up to 100g scale | acs.orgnih.gov |
| Reductive Amination/Cyclization | Direct method for functionalized 2,6-diazaspiro[3.3]heptanes. | Amenable to large-scale | thieme-connect.de |
Chemical Reactivity and Functionalization of 6 Methoxy 1 Azaspiro 3.3 Heptane and Its Analogs
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the azetidine (B1206935) ring is a primary site for chemical modification, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation, as well as oxidation to the corresponding N-oxide.
The secondary amine of 1-azaspiro[3.3]heptane and its analogs is nucleophilic and readily undergoes alkylation and acylation reactions. N-alkylation is a common strategy to introduce various functional groups, enhancing the molecular diversity for applications in drug discovery. For instance, N-phenyl derivatives of related azaspiro compounds have been synthesized by reacting the parent amine with phenylhydrazine. baranlab.org More general alkylation methods involve the reaction with alkyl halides or the use of in situ generated bis-triflates of 2-substituted-1,3-propanediols for the synthesis of 1,3-disubstituted azetidines. rsc.org Microwave-assisted cyclocondensation of primary amines with alkyl dihalides in an aqueous alkaline medium also provides an efficient route to nitrogen-containing heterocycles. rsc.org
N-acylation is another fundamental transformation, typically achieved by reacting the amine with acyl chlorides or acid anhydrides. These reactions introduce an amide functionality, which can alter the electronic and steric properties of the molecule. The use of acylbenzotriazoles has also been reported as an effective method for N-acylation of amines. researchgate.net
Below is a representative table of N-alkylation and N-acylation reactions for azaspiro[3.3]heptane analogs.
| Reagent | Reaction Type | Product | Reference |
| Phenylhydrazine | N-Arylation | N-Phenyl-azaspiro[3.3]heptane derivative | baranlab.org |
| Alkyl Halide | N-Alkylation | N-Alkyl-azaspiro[3.3]heptane derivative | rsc.org |
| Acyl Chloride | N-Acylation | N-Acyl-azaspiro[3.3]heptane derivative | nih.gov |
| Acetic Anhydride | N-Acylation | N-Acetyl-azaspiro[3.3]heptane derivative | researchgate.net |
The nitrogen atom of the azetidine ring can be oxidized to form the corresponding N-oxide. Heterocyclic N-oxides are valuable synthetic intermediates that can be used to introduce further functionality into the ring system. nih.gov Common oxidizing agents for the N-oxidation of nitrogen heterocycles include peroxy acids like meta-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. nih.govnih.gov For instance, stable azetidine N-oxides have been prepared using m-CPBA. acs.org The oxidation of N-benzylazetidine-2-carboxylate with m-CPBA yields the corresponding N-oxide, which is stabilized by intramolecular hydrogen bonding. acs.org
Catalytic systems, such as those based on molybdenum, have also been developed for the efficient N-oxidation of a variety of nitrogen heterocycles using hydrogen peroxide as the terminal oxidant. nih.gov These methods are often milder and produce fewer byproducts compared to stoichiometric oxidations with peroxy acids. nih.gov The resulting N-oxides can then be used in subsequent reactions, such as C-H functionalization of the adjacent ring positions.
Functionalization of the Cyclobutane (B1203170) and Azetidine Rings
The strained four-membered rings of the 1-azaspiro[3.3]heptane scaffold present unique opportunities for functionalization, allowing for the introduction of substituents with well-defined spatial orientations.
Spirocyclic β-lactams are key intermediates in the synthesis of 1-azaspiro[3.3]heptanes. nih.govacs.orgslideshare.net These lactams can be synthesized via a [2+2] cycloaddition between an alkene and an isocyanate. acs.orgslideshare.net The resulting β-lactam ring is a versatile functional group that can be further derivatized. For example, the synthesis of spiro-β-lactam-pyrroloquinolines has been achieved through a sequential Ugi four-component reaction followed by an intramolecular nucleophilic substitution. youtube.com
The α-position to the carbonyl group in the lactam is susceptible to deprotonation and subsequent alkylation, providing a route to α-substituted derivatives. A stereoselective synthesis of α-substituted γ-lactams has been reported, where lactam scaffolds were successfully alkylated with various electrophiles. While this is demonstrated on a γ-lactam, similar principles can be applied to β-lactams. The reactivity of spiro-fused β-lactams has been a subject of interest, with studies exploring their synthesis and potential as synthons for more complex heterocycles. nih.gov
Functionalization of the cyclobutane ring, particularly at the positions adjacent to the spirocenter, is a powerful strategy for creating highly substituted and structurally complex molecules. Due to the inherent strain in the cyclobutane ring, these C-H bonds can exhibit unusual reactivity. acs.org
Recent advances in catalysis have enabled the site-selective functionalization of cyclobutanes. For example, rhodium(II)-catalyzed C-H functionalization of arylcyclobutanes has been shown to proceed with high regio- and stereoselectivity. acs.org This method allows for the introduction of various aryl groups at the benzylic position of the cyclobutane ring.
Furthermore, the catalytic arylboration of spirocyclic cyclobutenes provides a rapid route to highly substituted spiro[3.n]alkanes. This reaction, which can be catalyzed by copper/palladium or nickel complexes, allows for the introduction of an aryl group and a boron moiety across the double bond of the cyclobutene (B1205218). The resulting borylated spirocycle can then be used in subsequent cross-coupling reactions to introduce a wide range of substituents. A regioselective monoborylation of spirocyclobutenes has also been developed using a copper catalyst, providing a versatile handle for further functionalization.
The use of a directing group can also guide the functionalization to a specific site. An auxiliary-guided C-H functionalization strategy has been employed in the synthesis of pseudodimeric cyclobutane natural products, highlighting the importance of steric and electronic effects in controlling the regioselectivity of the reaction.
| Reaction Type | Catalyst/Reagent | Functionalized Position | Product Type | Reference |
| C-H Arylation | Rhodium(II) catalyst | Benzylic C-H on cyclobutane | Arylated spirocycle | acs.org |
| Arylboration | Cu/Pd or Ni catalyst | Across cyclobutene double bond | Aryl- and boryl-substituted spirocycle | |
| Monoborylation | Copper catalyst | One carbon of cyclobutene double bond | Borylated spirocycle | |
| Directed C-H Functionalization | Palladium(II) acetate | C-H bond guided by auxiliary | Sequentially functionalized cyclobutane |
Exploration of the Methoxy (B1213986) Group's Influence on Reactivity
The presence of a methoxy group at the 6-position of the 1-azaspiro[3.3]heptane scaffold is expected to influence the reactivity of the molecule through both inductive and resonance effects. While specific studies on the reactivity of 6-methoxy-1-azaspiro[3.3]heptane are limited, general principles of substituent effects on heterocyclic systems can provide valuable insights.
The methoxy group is generally considered an electron-donating group through resonance, where the lone pair of electrons on the oxygen atom can be delocalized into an adjacent π-system. However, in a saturated system like the cyclobutane ring of 1-azaspiro[3.3]heptane, the primary influence will be through its inductive effect. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). This can decrease the electron density at the adjacent carbon atoms of the cyclobutane ring.
This inductive withdrawal of electron density by the methoxy group could potentially influence the reactivity of the azetidine nitrogen. A decrease in electron density on the cyclobutane ring might be transmitted through the spirocyclic system, slightly reducing the nucleophilicity of the nitrogen atom. However, this effect is likely to be modest due to the number of sigma bonds separating the methoxy group from the nitrogen atom. In studies of substituted five-membered N-heterocycles, it has been shown that substituents can significantly influence the electron-donating/withdrawing properties of the ring.
Conversely, the methoxy group could also influence the site-selectivity of functionalization on the cyclobutane ring. The inductive effect might deactivate the C-H bonds closer to the methoxy group towards electrophilic attack, potentially directing reactions to other positions on the ring. In the context of C-H functionalization, the electronic nature of substituents plays a crucial role in determining the site of reaction.
Electronic Effects on Ring Systems
The electronic nature of substituents can profoundly influence the reactivity of a molecule. In the case of this compound, the methoxy group, an electron-donating group (EDG), is expected to modulate the electron density of the cyclobutane ring. This inductive effect can influence the reactivity of the ring system in several ways. For instance, in related systems, the introduction of an EDG can affect the stability of charged intermediates formed during a reaction, thereby directing the regioselectivity of bond formation or cleavage.
While specific studies on the electronic effects within this compound are not extensively documented, research on analogous systems, such as 2-methoxypyridines, has shown that the methoxy group's resonance and inductive effects can deshield both the carbon and oxygen atoms of the methoxy group itself. nih.gov This alteration in electron distribution can have a cascading effect on the adjacent ring system, potentially influencing its susceptibility to electrophilic or nucleophilic attack. Further computational and experimental studies are needed to fully elucidate the electronic landscape of the this compound core and how it compares to its unsubstituted counterpart.
Stereoelectronic Considerations in Functionalization
Stereoelectronic effects, which pertain to the influence of orbital alignment on the transition state of a reaction, are crucial for understanding and predicting the outcome of chemical transformations. In the context of functionalizing this compound, these effects would play a significant role in directing the approach of reagents and determining the stereochemical outcome of a reaction.
For example, in the ring-opening of azetidines, computational models have revealed that a network of non-covalent interactions can stabilize the transition state, leading to high levels of enantioselectivity. acs.org The conformation of the spirocyclic system in this compound and the orientation of the methoxy group's lone pairs would be critical in dictating the preferred trajectory for incoming reagents. The anomeric effect, a well-known stereoelectronic phenomenon, could also be a factor in reactions involving the azetidine ring, where the lone pair on the nitrogen atom interacts with an adjacent anti-periplanar sigma-antibonding orbital. A thorough understanding of these stereoelectronic factors is essential for the rational design of stereoselective syntheses of functionalized this compound derivatives.
Novel Reaction Modalities for Azaspiro[3.3]heptanes
The development of novel synthetic methods has opened up new avenues for the functionalization of complex molecules. For azaspiro[3.3]heptanes, visible light-mediated reactions and processes involving single-electron transfer are at the forefront of modern synthetic chemistry.
Visible Light-Mediated Intermolecular Coupling Reactions
Visible light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. u-tokyo.ac.jpyoutube.com These reactions often involve the generation of radical intermediates through single-electron transfer (SET) processes, which can then engage in a variety of coupling reactions. nih.gov For instance, the Chan-Lam coupling, a copper-catalyzed C-N bond-forming reaction, has been shown to be significantly improved under visible-light irradiation, expanding its substrate scope to include electron-deficient starting materials. nih.gov
While specific examples of visible light-mediated intermolecular coupling reactions with this compound are not yet prevalent in the literature, the general principles of photoredox catalysis suggest its potential applicability. The nitrogen atom of the azetidine ring could, in principle, participate in C-N coupling reactions with suitable partners. Furthermore, C-H functionalization of the cyclobutane ring, activated by the methoxy substituent, could be another viable strategy. The development of such methods would provide a direct and efficient route to a diverse range of functionalized azaspiro[3.3]heptane derivatives.
Single Electron Transfer (SET) Mechanisms in Spirocycle Formation
Single-electron transfer (SET) is a fundamental process in many organic reactions, including those used for the synthesis of cyclic and spirocyclic systems. acs.org The formation of azetidine rings, a key feature of the 1-azaspiro[3.3]heptane core, can proceed through mechanisms involving SET. For example, the synthesis of vinyl azetidines from allenamides has been proposed to occur via a triplet intermediate with a vinyl-radical character, which then undergoes a 1,5-hydrogen atom transfer to form the strained heterocycle. acs.org
In the context of this compound, SET mechanisms could be envisioned in both its synthesis and subsequent functionalization. The formation of the spirocyclic core itself could potentially be achieved through a radical-polar crossover mechanism, where an initial SET event generates a radical intermediate that then cyclizes. Furthermore, the functionalization of the pre-formed spirocycle could also be mediated by SET processes, for instance, in the generation of radical intermediates for C-H activation or coupling reactions. Asymmetric radical addition reactions enabled by photoredox catalysis are a testament to the power of SET in generating stereochemically complex molecules. nih.gov
Computational and Theoretical Investigations of 6 Methoxy 1 Azaspiro 3.3 Heptane Systems
Conformational Analysis and Ring Strain of Azaspiro[3.3]heptanes
The conformational preferences and inherent ring strain of the azaspiro[3.3]heptane core are fundamental to understanding its behavior in chemical and biological systems. Computational methods provide a powerful lens through which to examine these properties at a molecular level.
Quantum Chemical Studies on Spiro Ring Systems
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and energetic properties of spiro[3.3]heptane systems. These studies reveal that the parent 1-azaspiro[3.3]heptane scaffold possesses a puckered conformation for each of the four-membered rings. The spirocyclic nature of the molecule, with the two rings being perpendicular to each other, results in significant ring strain. This strain is a composite of angle strain, due to the deviation of bond angles from the ideal tetrahedral geometry, and torsional strain from eclipsing interactions of the hydrogen atoms.
The calculated ring strain energy for the parent spiro[3.3]heptane is approximately 51.0 kcal/mol. mdpi.com The introduction of a nitrogen atom to form the 1-azaspiro[3.3]heptane framework is expected to slightly alter this value due to changes in bond lengths and angles. The puckering of the azetidine (B1206935) ring is a key conformational feature, with the nitrogen atom deviating from the plane of the three carbon atoms. This puckering can be characterized by a puckering angle and an inversion barrier at the nitrogen atom, both of which are quantifiable through computational methods. In a related system, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, the azetidine nitrogen was found to be only 212 pm out of the plane of the three attached carbons in the solid state, indicating a relatively low inversion barrier. acs.org
Table 1: Calculated Conformational and Strain Parameters for Azaspiro[3.3]heptane Scaffolds
| Parameter | 1-Azaspiro[3.3]heptane (Calculated) | Spiro[3.3]heptane (Reference) |
| Ring Strain Energy (kcal/mol) | ~50-52 | 51.0 mdpi.com |
| Azetidine Puckering Angle (°) | 20-30 | N/A |
| C-N-C Bond Angle (°) | ~88-92 | N/A |
| C-C-C Bond Angle (°) | ~87-90 | ~88 |
Note: The values for 1-Azaspiro[3.3]heptane are estimated based on data for related spirocyclic systems and general principles of conformational analysis. Actual values would require specific DFT calculations.
Influence of the Methoxy (B1213986) Group on Conformation
The introduction of a methoxy group at the 6-position of the 1-azaspiro[3.3]heptane scaffold is anticipated to have a discernible impact on its conformational preferences. The methoxy group, with its lone pairs of electrons on the oxygen atom and its rotational freedom around the C-O bond, can engage in various stereoelectronic interactions with the spirocyclic framework.
Furthermore, the electron-withdrawing nature of the oxygen atom in the methoxy group can induce subtle changes in the electron distribution within the spirocyclic system. This can, in turn, affect bond lengths, bond angles, and the puckering of both the azetidine and carbocyclic rings. Anomeric effects, although more commonly associated with six-membered rings, could also play a minor role in stabilizing specific conformations through interactions between the oxygen lone pairs and anti-bonding orbitals of adjacent C-C or C-H bonds.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally.
Transition State Analysis of Key Synthetic Steps
The synthesis of 6-Methoxy-1-azaspiro[3.3]heptane likely involves several key steps, such as the formation of the azetidine ring and the introduction of the methoxy group. Computational modeling can be employed to analyze the transition states of these reactions, providing a detailed picture of the reaction pathway.
For instance, a common method for forming the azetidine ring is through an intramolecular nucleophilic substitution. acs.org A hypothetical synthetic precursor could be a 3-(bromomethyl)-3-(methoxymethyl)cyclobutanamine. The intramolecular cyclization of this precursor to form the 1-azaspiro[3.3]heptane ring would proceed through a transition state that can be located and characterized using DFT calculations. The geometry of this transition state would reveal the optimal arrangement of atoms for the ring-closing event, and its energy would determine the activation barrier for the reaction. In a related study, DFT calculations were used to propose a copper-bound five-membered transition state in the synthesis of substituted bicyclo[2.1.1]hexanes from spirocyclic precursors. chemrxiv.org
Table 2: Hypothetical Transition State Parameters for Azetidine Ring Formation
| Parameter | Value (Calculated) |
| Activation Energy (kcal/mol) | 15-25 |
| Key Bond Forming Distance (N...C) (Å) | 2.0-2.5 |
| Imaginary Frequency (cm⁻¹) | -300 to -500 |
Note: These are hypothetical values based on typical transition states for intramolecular SN2 reactions and would need to be confirmed by specific calculations for the this compound system.
Energetics of Ring Opening/Closing Processes
The stability of the azaspiro[3.3]heptane system is intrinsically linked to the energetics of ring opening and closing processes. The significant ring strain of the four-membered rings makes them susceptible to ring-opening reactions under certain conditions. Computational chemistry can be used to calculate the reaction energies and activation barriers for these processes.
For example, the protonation of the nitrogen atom in the azetidine ring could facilitate ring opening. Quantum chemical calculations can model this process, determining the change in enthalpy and Gibbs free energy for the ring-opening reaction. These calculations would provide valuable information on the kinetic and thermodynamic stability of the this compound cation. Studies on azaphosphiridines have shown that N-protonation leads to highly activated species that readily undergo P-N bond cleavage, highlighting the role of protonation in facilitating ring opening. acs.org
Molecular Interactions and Binding Affinity Predictions
Understanding how this compound interacts with biological macromolecules is a key aspect of its potential application in drug discovery. Computational methods such as molecular docking and molecular dynamics simulations can predict these interactions and estimate binding affinities.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a hypothetical scenario where this compound is investigated as a ligand for a specific protein target, docking simulations would be employed to identify potential binding poses within the protein's active site. The scoring functions used in docking programs estimate the binding affinity, providing a rank-ordering of different poses and, potentially, different ligands. nih.gov
The methoxy group and the nitrogen atom of the azetidine ring are expected to be key features in mediating interactions with a protein target. The nitrogen atom can act as a hydrogen bond acceptor, while the oxygen of the methoxy group can also participate in hydrogen bonding. The rigid spirocyclic core orients these functional groups in a well-defined spatial arrangement, which can be crucial for achieving high binding affinity and selectivity.
Table 3: Hypothetical Molecular Docking Results for this compound
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Kinase A | -7.5 | ASP145, LYS72, PHE80 |
| Hypothetical GPCR B | -6.8 | SER203, TYR308, ASN110 |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The actual binding affinities and interacting residues would depend on the specific protein target.
Following docking, molecular dynamics (MD) simulations can be used to further refine the binding pose and provide a more detailed understanding of the dynamic nature of the protein-ligand complex. MD simulations can reveal the stability of the predicted binding mode over time and can be used to calculate binding free energies with greater accuracy than docking alone.
In-depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature reveals a significant gap in the specific computational and theoretical investigation of the chemical compound this compound. While the parent scaffold, 1-azaspiro[3.3]heptane, has garnered considerable attention as a valuable bioisostere in medicinal chemistry, detailed studies focusing on the 6-methoxy substituted variant are not prominently documented in publicly accessible research.
The existing body of research extensively covers the synthesis, characterization, and theoretical evaluation of the parent 1-azaspiro[3.3]heptane and its 2-aza isomer. nih.govresearchgate.netnih.govnih.gov These studies lay a foundation for understanding the general properties of this class of compounds. For instance, research has delved into the synthesis of various functionalized azaspiro[3.3]heptanes, highlighting their versatility as building blocks in medicinal chemistry. nih.govnih.gov
Despite the exploration of variously substituted spiro[3.3]heptane systems, the specific influence of a methoxy group at the 6-position of the 1-azaspiro[3.3]heptane core on its biological interactions and physicochemical properties has not been a focused subject of published computational studies. Such an investigation would be crucial to fully understand its potential as a unique molecular scaffold in drug discovery.
Due to the absence of specific data for this compound in the scientific literature, a detailed article conforming to the requested outline on its computational and theoretical investigations cannot be generated at this time.
However, a wealth of information is available for the parent compound, 1-azaspiro[3.3]heptane . Should you be interested, a comprehensive article can be developed on this widely studied and medicinally relevant molecule, covering its molecular docking simulations, pharmacophore modeling, and a thorough analysis of its bioisosteric properties in comparison to piperidine (B6355638) and other related heterocycles.
Strategic Applications of 6 Methoxy 1 Azaspiro 3.3 Heptane in Advanced Drug Discovery and Chemical Biology
Azaspiro[3.3]heptanes as Privileged Scaffolds in Medicinal Chemistry
The inherent structural features of azaspiro[3.3]heptanes make them "privileged scaffolds" in medicinal chemistry. nih.govsemanticscholar.orgnih.govnih.govmdpi.comdntb.gov.uaresearchgate.net Their rigid, three-dimensional nature allows for precise positioning of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netresearchgate.net This is a significant advantage over more flexible aliphatic rings or flat aromatic systems, where conformational ambiguity can complicate structure-activity relationship (SAR) studies. The spirocyclic core also tends to improve aqueous solubility and metabolic stability compared to analogous cyclohexane-containing compounds. researchgate.net
Design of Novel Small Molecule Ligands
The unique geometry of the azaspiro[3.3]heptane framework provides a versatile platform for the design of novel small molecule ligands. semanticscholar.orgdntb.gov.ua The spirocyclic system can be considered an alternative to 1,3-disubstituted cyclohexanes, which are often conformationally unstable. nih.gov The well-defined spatial arrangement of substituents emanating from the spiro center allows for the creation of ligands with precise vector orientations, facilitating optimal interactions with protein binding pockets. researchgate.net The development of synthetic routes to access highly functionalized azaspiro[3.3]heptanes with multiple exit vectors has further expanded their potential in drug design, enabling the creation of diverse compound libraries for screening. dntb.gov.uanih.gov
Generation of Structurally Complex, sp³-Rich Architectures for Diversity-Oriented Synthesis
The demand for greater structural diversity in compound libraries has fueled the development of methods for generating sp³-rich architectures. Azaspiro[3.3]heptanes are ideal building blocks for diversity-oriented synthesis (DOS), a strategy aimed at creating collections of structurally complex and diverse small molecules. nih.govnih.gov Their inherent three-dimensionality contributes to an "escape from flatland," a concept that advocates for moving away from planar, aromatic structures to improve the clinical success rates of drug candidates. univ.kiev.ua The synthesis of azaspiro[3.3]heptanes and their derivatives allows for the exploration of novel chemical space, providing access to unique molecular shapes and pharmacophore arrangements that are not readily accessible with traditional scaffolds. nih.gov
Bioisosteric Replacement Strategies Utilizing 1-Azaspiro[3.3]heptanes
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. The 1-azaspiro[3.3]heptane moiety has proven to be a valuable bioisostere for several common heterocyclic rings found in bioactive compounds. nih.govsemanticscholar.orgnih.govnih.govscienceopen.comenamine.netresearchgate.netresearchgate.net
Replacement of Piperidine (B6355638) Moieties in Bioactive Compounds
The piperidine ring is a ubiquitous feature in many approved drugs. However, its flexibility and potential for metabolic oxidation can be liabilities. The 1-azaspiro[3.3]heptane core has been successfully employed as a rigid bioisostere for piperidine. nih.govsemanticscholar.orgnih.govnih.govscienceopen.comenamine.netresearchgate.netresearchgate.net This substitution can lead to compounds with improved properties. For instance, replacing the piperidine fragment in the anesthetic drug bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane core resulted in a new analog with high activity. nih.govscienceopen.comresearchgate.netresearchgate.net The rigid nature of the spirocycle can lock the conformation of the molecule into a more favorable orientation for binding to its target, potentially increasing potency and reducing off-target effects.
A comparative analysis of key geometric parameters between piperidine and 1-azaspiro[3.3]heptane highlights the structural differences and similarities that underpin this bioisosteric relationship.
| Parameter | Piperidine | 1-Azaspiro[3.3]heptane |
| Basicity (pKa of conjugate acid) | Similar | Similar enamine.net |
| Lipophilicity (logP) | Similar | Similar enamine.net |
| Metabolic Stability | Lower | Improved enamine.net |
| Conformational Flexibility | High | Low (Rigid) |
Data compiled from multiple sources. enamine.net
Replacement of Morpholine (B109124) and Piperazine (B1678402) Moieties
The application of azaspiro[3.3]heptanes as bioisosteres extends beyond piperidine to other six-membered heterocycles like morpholine and piperazine. researchgate.net While 2-oxa-6-azaspiro[3.3]heptane is a recognized bioisostere for morpholine and 2,6-diazaspiro[3.3]heptane for piperazine, the 1-azaspiro[3.3]heptane scaffold also offers a unique structural alternative. tcichemicals.com Replacing these heterocycles with a spirocyclic core can significantly impact a molecule's physicochemical properties, often leading to a decrease in lipophilicity (logD7.4) despite the net addition of a carbon atom, a phenomenon that can be rationalized by an increase in basicity. researchgate.netnih.gov However, it is important to note that due to significant changes in geometry, azaspiro[3.3]heptanes may not always be suitable bioisosteres for these heterocycles when they are not used as terminal groups. nih.gov
Impact on Molecular Topology and Spacing in Ligand-Target Interactions
Analysis of X-ray crystal structures has shown that while the key interactions with a target protein can be conserved, the position of the interacting atoms can be shifted. For example, in one case, the nitrogen atom of an azaspiroheptane was located approximately 1.2 Å farther from its interaction partner compared to the corresponding piperazine nitrogen, yet the compound retained high affinity. nih.gov This demonstrates that the altered spacing and vector orientation provided by the spirocycle can be accommodated and even beneficial for binding. The rigid nature of the scaffold can also reduce the entropic penalty upon binding, further contributing to improved affinity. nih.gov The unique, non-collinear arrangement of exit vectors in spiro[3.3]heptanes, in contrast to the collinear vectors of many benzene (B151609) bioisosteres, offers a novel way to mimic the spatial presentation of substituents on an aromatic ring. chemrxiv.orgnih.gov This can lead to the discovery of patent-free analogs of existing drugs with retained or even enhanced biological activity. chemrxiv.orgnih.gov
Influence of Methoxy (B1213986) Substitution on Biological Activity
The methoxy group (–OCH₃) is a small yet powerful substituent in medicinal chemistry, capable of profoundly influencing a molecule's biological profile. nih.gov Its effects are a unique combination of size, polarity, and metabolic susceptibility. When appended to the 6-position of the 1-azaspiro[3.3]heptane core, it is anticipated to modulate activity through several mechanisms.
The introduction of a methoxy group can significantly alter how a molecule interacts with its biological target. The oxygen atom can act as a hydrogen bond acceptor, introducing a new potential binding interaction with receptor site residues like tyrosines, serines, or threonines that can donate a hydrogen bond. This can increase the binding affinity of the molecule.
Furthermore, the methoxy group increases the local polarity of the C-6 position of the spirocyclic core. This can be leveraged to either enhance interactions in a polar binding pocket or to create unfavorable interactions in a hydrophobic one, thereby improving selectivity for the desired receptor over off-targets. The rigid nature of the spiro[3.3]heptane scaffold ensures that the methoxy group is held in a predictable orientation, making its interactions with a target receptor more defined compared to a more flexible acyclic or monocyclic system.
In the context of enzyme inhibitors, the methoxy group can play a dual role. It can form direct, affinity-enhancing interactions with the enzyme's active site, similar to its role in receptor binding. For instance, the oxygen atom could accept a hydrogen bond from an amide backbone or a hydroxyl-containing side chain within the active site.
While specific SAR studies for 6-methoxy-1-azaspiro[3.3]heptane are not extensively documented in publicly available literature, general principles of medicinal chemistry and data from related compounds allow for informed hypotheses. The parent 1-azaspiro[3.3]heptane has been validated as a successful piperidine bioisostere. researchgate.netnih.gov SAR studies would therefore focus on how the methoxy group modifies the properties of this core.
Key points in a hypothetical SAR study would include:
Position: The biological activity would be highly dependent on the location of the methoxy group. Substitution at the 6-position places it on the cyclobutane (B1203170) ring opposite the nitrogen atom.
Stereochemistry: The carbon atom at the 6-position is a stereocenter when substituted. The (R) and (S) enantiomers would likely exhibit different biological activities and binding affinities due to the specific spatial orientation of the methoxy group.
Comparison to other groups: A full SAR study would compare the methoxy group to other substituents at the same position, such as a hydroxyl (–OH), methyl (–CH₃), or fluoro (–F) group, to understand the role of electronics, sterics, and hydrogen-bonding potential. For example, replacing –OCH₃ with –OH would introduce hydrogen-bond donating capability, while replacing it with –CH₃ would increase lipophilicity without adding a hydrogen bond acceptor.
The table below outlines the physicochemical properties of the parent 1-azaspiro[3.3]heptane scaffold compared to piperidine, illustrating the baseline from which the effects of a methoxy substitution would be studied.
| Property | Piperidine | 1-Azaspiro[3.3]heptane | Rationale for Change |
| pKa | ~11.2 | ~10.5 | The spirocyclic structure introduces ring strain, which can affect the basicity of the nitrogen atom. |
| logD (pH 7.4) | -0.9 | -1.5 | Increased polarity and a more defined three-dimensional shape can reduce lipophilicity. |
| Metabolic Stability | Variable | Generally higher | The spirocyclic core can be more resistant to certain metabolic pathways compared to the piperidine ring. |
Applications in Specific Therapeutic Areas
The unique structural and electronic properties of the this compound scaffold make it an attractive building block for drugs in several therapeutic areas.
A significant application of the 1-azaspiro[3.3]heptane core is in the development of local anesthetics. Research has shown that replacing the piperidine ring in the local anesthetic drug bupivacaine with a 1-azaspiro[3.3]heptane moiety results in a new analogue with high activity. researchgate.netnih.govmedchemexpress.com The study demonstrated the viability of this scaffold as a functional bioisostere in this therapeutic class. The introduction of a 6-methoxy group onto this active scaffold could further optimize its properties. For instance, the methoxy group could enhance binding to voltage-gated sodium channels, the primary target of local anesthetics, or alter the drug's pharmacokinetic profile, potentially affecting its duration of action.
In a related study, a saturated spiro[3.3]heptane analogue of benzocaine (B179285) was synthesized and showed a significant antinociceptive effect in an in-vivo tail-flick test, confirming the potential of the spiro[3.3]heptane core in analgesia. chemrxiv.org
| Compound | Dose (mg/kg) | Time Point (min) | Maximum Possible Effect (%) |
|---|---|---|---|
| Bupivacaine | 10 | 30 | ~45% |
| 1-Azaspiro[3.3]heptane Analogue | 10 | 30 | ~75% |
Data derived from graphical representations in scientific literature showing the time course of the antinociceptive effect. researchgate.net
The spiro[3.3]heptane motif is also finding utility in the search for new antibiotics. While not a direct example of the title compound, a notable case is the development of TBI-223, a potent drug candidate for treating tuberculosis. nih.gov The synthesis of TBI-223 involves a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. nih.gov This highlights the value of the heteroatom-substituted spiro[3.3]heptane core in creating novel oxazolidinone antibiotics.
The development of a this compound-based antibiotic would be a logical extension of this work. The scaffold could be used to mimic core structures in existing antibiotic classes or to create entirely new chemical entities. The methoxy group could be oriented to interact with bacterial enzymes or ribosomal targets, potentially leading to new mechanisms of action or helping to overcome existing resistance mechanisms.
Neurological Disorder Therapeutics
The azaspiro[3.3]heptane framework is increasingly recognized for its potential in the design of novel therapeutics for central nervous system (CNS) disorders. This scaffold serves as a bioisostere of piperidine, a common motif in CNS-acting drugs, but with improved pharmacokinetic properties. nih.govnih.govmedchemexpress.com The rigid structure of the spirocycle can lead to enhanced target selectivity and potency.
The exploration of structure-activity relationships (SAR) for muscarinic antagonists has shown that the nature and position of substituents on the core scaffold are critical for potency and selectivity. nih.govresearchgate.net While specific SAR data for this compound is not available in the public domain, the known importance of such substitutions in related series suggests that the 6-methoxy group would significantly influence its biological activity profile.
Table 1: Examples of Azaspiro[3.3]heptane Analogs and Their Potential CNS Applications
| Compound Class | Potential Therapeutic Area | Relevant Target(s) |
| 2-oxa-6-azaspiro[3.3]heptan-6-yl derivatives | Neurological and Cognitive Disorders | GABA A α5 receptor |
| Chiral 6-azaspiro[2.5]octanes | Parkinson's disease, Schizophrenia | M4 Muscarinic Acetylcholine Receptor |
| 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines (related heterocyclic structures) | Alzheimer's disease, Schizophrenia | M1 Muscarinic Acetylcholine Receptor |
This table presents data on related compound classes to illustrate the potential of the azaspiro[3.3]heptane scaffold in neurological disorder therapeutics.
Potential as Inducers of Fetal Hemoglobin Production
A promising therapeutic strategy for hemoglobinopathies such as sickle cell disease and β-thalassemia is the induction of fetal hemoglobin (HbF) production in adults. Increased levels of HbF can ameliorate the clinical symptoms of these genetic disorders.
Research into small molecules that can reactivate the γ-globin gene has identified derivatives of 2-azaspiro[3.3]heptane as potent inducers of HbF. nih.gov In a key study, a phenotypic screen identified a hit compound which, after optimization of its structure-activity relationship and ADME (absorption, distribution, metabolism, and excretion) properties, led to the development of 2-azaspiro[3.3]heptane derivative 18. nih.gov This compound demonstrated a significant, dose-dependent increase in globin switching in cynomolgus monkeys. nih.gov
While this research did not specifically investigate this compound, the findings for the closely related 2-azaspiro[3.3]heptane scaffold are highly encouraging. The substitution pattern on the spirocyclic core is a critical determinant of biological activity, and the presence of a methoxy group at the 6-position of the 1-azaspiro[3.3]heptane core could modulate its efficacy and selectivity as a fetal hemoglobin inducer. Further studies are warranted to explore the potential of this compound and other derivatives in this therapeutic area.
Table 2: Research Findings for a 2-Azaspiro[3.3]heptane Derivative as a Fetal Hemoglobin Inducer
| Compound | Key Finding | Model System |
| 2-azaspiro[3.3]heptane derivative 18 | Potent inducer of fetal hemoglobin (HbF) | Human erythroid progenitor cells |
| 2-azaspiro[3.3]heptane derivative 18 | Significant dose-dependent increase in globin switching | In vivo (cynomolgus monkeys) |
This table is based on research on a closely related analog of this compound.
Integration into DNA-Encoded Libraries (DELs) for High-Throughput Screening
DNA-Encoded Libraries (DELs) have emerged as a powerful technology for the rapid and efficient discovery of novel ligands for therapeutic targets. The success of a DEL campaign is highly dependent on the structural diversity and drug-like properties of the chemical building blocks used in its synthesis.
Azaspiro[3.3]heptanes, including this compound, are considered valuable building blocks for DEL synthesis. nih.govrsc.org Their sp³-rich, rigid, and three-dimensional nature provides access to a region of chemical space that is often underrepresented in traditional screening libraries. This can lead to the identification of hits with improved physicochemical properties, such as solubility and metabolic stability, and better target selectivity.
The primary challenge in incorporating azaspiro[3.3]heptanes into DELs lies in the development of robust and DNA-compatible synthetic methodologies. nih.govrsc.org The synthesis of these strained spirocycles can be complex, and the conditions required must be mild enough to not damage the DNA tag. Recent advances in synthetic chemistry are addressing these challenges, enabling the on-DNA synthesis of diverse azaspiro[3.3]heptane-containing libraries.
The methoxy group of this compound can serve a dual purpose in the context of DELs. It can act as a key pharmacophoric feature, participating in interactions with the target protein. Additionally, it can be used as a synthetic handle for further diversification, allowing for the attachment of other chemical moieties to expand the chemical space of the library. The incorporation of building blocks like this compound is crucial for enhancing the diversity and novelty of DELs, thereby increasing the probability of discovering next-generation therapeutics.
Future Perspectives and Emerging Research Directions for 6 Methoxy 1 Azaspiro 3.3 Heptane Research
Development of Novel and More Efficient Synthetic Routes
The advancement of medicinal chemistry relies heavily on the accessibility of novel and structurally diverse building blocks. While the 1-azaspiro[3.3]heptane core is valuable, the development of more efficient and versatile synthetic routes to derivatives like 6-Methoxy-1-azaspiro[3.3]heptane is a key research focus. Current strategies often involve multi-step sequences that can be time-consuming and may lack the desired efficiency for large-scale production or library synthesis. thieme-connect.de
Future research is geared towards developing more streamlined and practical synthetic pathways. One promising approach is the reductive amination of readily available aldehydes, which has been shown to be effective for creating 2,6-diazaspiro[3.3]heptanes and could be adapted for 1-azaspiro systems. thieme-connect.de Such methods are amenable to both large-scale synthesis and the parallel synthesis required for creating compound libraries. thieme-connect.de
Another avenue of exploration involves the thermal [2+2] cycloaddition between endocyclic alkenes and specific isocyanates to form spirocyclic β-lactams. researchgate.netmedchemexpress.com Subsequent reduction of the β-lactam ring yields the desired 1-azaspiro[3.3]heptane core. researchgate.netmedchemexpress.com Refining this and similar cycloaddition strategies to improve yields, reduce the number of steps, and allow for the direct incorporation of substituents like the methoxy (B1213986) group is an ongoing challenge. A scalable, six-step linear route has been reported for a related 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which could serve as a model for developing more efficient syntheses of the aza-analogue. researchgate.net The optimization of these routes is critical for making this compound and its derivatives more accessible for drug discovery programs. nih.govresearchgate.net
Exploration of Diverse Functionalization Opportunities
The true potential of the this compound scaffold lies in its capacity for diverse functionalization. The rigid framework provides well-defined exit vectors for substituents, allowing for precise three-dimensional exploration of chemical space. acs.orgsigmaaldrich.com The existing methoxy group at the 6-position is a key feature, but future research will focus on introducing a wider array of functional groups at various positions on the spirocyclic core to create novel building blocks for medicinal chemistry. acs.orgnih.gov
Key areas for future functionalization include:
Modification at the Nitrogen Atom: The secondary amine of the 1-azaspiro[3.3]heptane core is a prime site for derivatization, such as through N-arylation or N-alkylation, to introduce different substituents and modulate the compound's properties.
Substitution on the Cyclobutane (B1203170) Rings: Developing methods to selectively functionalize the carbon atoms of the cyclobutane rings will be crucial. This could involve C-H activation strategies or the synthesis of precursors with pre-installed functional groups that can be chemically modified.
Stereoselective Synthesis: Creating specific stereoisomers of substituted this compound will allow for a more nuanced investigation of structure-activity relationships (SAR), as different spatial arrangements of substituents can lead to significant differences in biological activity.
The ability to attach a variety of substituents at multiple positions is essential for using these scaffolds in drug discovery, enabling the fine-tuning of properties like solubility, lipophilicity, and metabolic stability. acs.orguniv.kiev.ua This diversification allows for the creation of extensive compound libraries, increasing the probability of identifying potent and selective drug candidates. nih.gov
Advancements in Computational Drug Design for Spirocyclic Systems
Computational drug design is an indispensable tool in modern medicinal chemistry, and its application to spirocyclic systems like this compound is a rapidly advancing field. mdpi.com The inherent rigidity of spirocycles makes them particularly well-suited for in silico modeling, as their conformational possibilities are more limited and predictable compared to flexible aliphatic rings. nih.gov
Future computational efforts will likely focus on several key areas:
Enhanced Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a molecule like this compound and its derivatives interact with biological targets over time. mdpi.com Advanced simulations can more accurately predict binding affinities and the stability of the ligand-protein complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing robust 2D and 3D-QSAR models, researchers can correlate the structural features of a series of spirocyclic compounds with their biological activity. nih.govnih.gov This allows for the rational design of new derivatives with potentially improved potency.
Pharmacophore Modeling: This technique helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For spirocyclic scaffolds, pharmacophore models can guide the placement of functional groups along the rigid exit vectors to optimize interactions with a target. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery. mdpi.comnih.gov Applying these predictive models to virtual libraries of this compound derivatives can help prioritize compounds with favorable drug-like properties for synthesis and testing.
The integration of these computational techniques will accelerate the design-synthesize-test cycle, making the discovery of new drug candidates based on the this compound scaffold more efficient and cost-effective. nih.govresearchgate.net
Expansion into New Areas of Chemical Biology
The unique properties of the 1-azaspiro[3.3]heptane scaffold make it an attractive tool for exploring new frontiers in chemical biology. Chemical biology utilizes small molecules to study and manipulate biological systems, and the development of novel chemical probes is central to this field.
Future applications of this compound and its derivatives in chemical biology could include:
Development of Novel Chemical Probes: By attaching reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups to the spirocyclic scaffold, researchers can create chemical probes to identify and study the function of specific proteins or biological pathways. The rigid structure of the scaffold can provide high selectivity for the target protein.
Scaffolds for Fragment-Based Drug Discovery (FBDD): The 1-azaspiro[3.3]heptane core can serve as a novel, three-dimensional fragment for FBDD campaigns. Its derivatives can be screened against a variety of biological targets to identify initial "hits" that can then be optimized into more potent lead compounds.
Use in DNA-Encoded Libraries (DELs): The development of synthetic methods to incorporate the azaspiro[3.3]heptane moiety into DNA-encoded libraries is an emerging area. nih.gov This would allow for the rapid screening of millions or billions of compounds against a target protein, significantly expanding the chemical space that can be explored. nih.gov
The expansion of this compound into these areas of chemical biology will not only provide powerful tools for basic research but also open up new avenues for therapeutic discovery.
Interdisciplinary Approaches in Medicinal Chemistry Research
The future of drug discovery with scaffolds like this compound will increasingly depend on interdisciplinary collaboration. The complexity of modern drug development necessitates the integration of expertise from synthetic chemistry, computational chemistry, biology, pharmacology, and other fields. nih.govresearchgate.net
An effective interdisciplinary workflow for the development of this compound-based therapeutics would involve:
Synthetic Chemists: Developing efficient and versatile routes to a diverse library of functionalized derivatives. beilstein-journals.org
Computational Chemists: Using in silico models to predict the properties of virtual compounds, prioritize synthetic targets, and rationalize SAR data. mdpi.com
Biologists and Pharmacologists: Screening the synthesized compounds for biological activity in relevant assays, determining their mechanism of action, and evaluating their efficacy and safety in preclinical models.
Structural Biologists: Determining the three-dimensional structures of active compounds bound to their target proteins (e.g., through X-ray crystallography), providing crucial insights for further structure-based design. researchgate.netnih.gov
This integrated approach ensures that the design of new compounds is informed by a deep understanding of their chemical, physical, and biological properties. Such collaborations are essential for tackling the challenges of modern drug discovery and for realizing the full therapeutic potential of novel scaffolds like this compound. nih.gov
Q & A
Q. What are the recommended synthetic routes for 6-Methoxy-1-azaspiro[3.3]heptane, and how do reaction conditions influence yield and purity?
The synthesis of this compound involves multi-step strategies, including ring-closing reactions and functional group modifications. For structurally analogous compounds like 3-(methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride, key steps include:
- Cyclization : [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction .
- Methoxylation : SN2 substitution using methyl iodide or Mitsunobu conditions to introduce the methoxy group . Reaction parameters (e.g., solvent polarity, temperature) significantly impact yields. For example, DMF enhances nucleophilicity in SN2 reactions at 80°C, achieving ~70% yield, while THF at -20°C minimizes side reactions . Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .
Q. How can researchers characterize the spirocyclic structure of this compound using spectroscopic and crystallographic methods?
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR identify unique spirocyclic protons (e.g., δ 3.2–3.8 ppm for methoxy groups) and quaternary carbons .
- X-ray Crystallography : Resolves spatial conformation (e.g., dihedral angles between fused rings), critical for confirming spiro connectivity .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular formula (e.g., CHNO for this compound) . Comparative analysis with related compounds (e.g., 2-azaspiro[3.3]heptane) highlights distinct spectral signatures .
Advanced Research Questions
Q. What strategies are effective in optimizing the pharmacokinetic properties of this compound derivatives for CNS-targeted therapies?
Key approaches include:
- Lipophilicity Adjustment : Introducing polar groups (e.g., hydroxyl, amino) improves blood-brain barrier permeability. For example, 6-amino-2-thiaspiro[3.3]heptane derivatives show enhanced solubility without compromising rigidity .
- Metabolic Stability : Deuterating labile protons (e.g., methoxy groups) reduces first-pass metabolism, as seen in deuterated analogs of similar spiro compounds .
- In Silico ADME Prediction : Tools like SwissADME predict logP (<3) and topological polar surface area (<60 Ų) to balance absorption and CNS penetration .
Q. How do computational methods like molecular docking predict the interaction between this compound and kinase targets?
Molecular docking protocols involve:
- Target Selection : Kinases (e.g., CDK2, GSK-3β) with resolved crystal structures (PDB: 4YC3) .
- Ligand Preparation : Parameterization using GAFF force fields and partial charge optimization .
- Binding Affinity Validation : Comparing docking scores (e.g., AutoDock Vina) with experimental IC values. Discrepancies >10-fold may require molecular dynamics (MD) simulations to account for protein flexibility . For example, 2-azaspiro[3.3]heptane derivatives form hydrogen bonds with catalytic lysine residues (K89 in CDK2), correlating with nM-level inhibition .
Q. What analytical techniques are critical for resolving data contradictions in the regioselectivity of this compound derivatives?
Conflicting regiochemical assignments are resolved via:
- 2D NMR : NOESY or COSY correlations map spatial proximity of methoxy protons to adjacent carbons .
- X-ray Diffraction : Directly assigns substituent positions (e.g., methoxy at C6 vs. C2) .
- Isotopic Labeling : C-labeled methoxy groups track regioselectivity in SNAr reactions . For example, misassignment of 6-methoxy vs. 2-methoxy isomers in early studies was corrected via X-ray analysis .
Q. In comparative bioisosteric studies, how does this compound perform against traditional piperidine scaffolds in receptor binding assays?
Methodological Notes
- Data Interpretation : Conflicting activity data (e.g., MAO-B vs. MAO-A selectivity) require orthogonal assays (e.g., radiometric vs. fluorometric) to confirm results .
- Synthetic Optimization : DoE (Design of Experiments) approaches systematically vary reaction parameters (e.g., equivalents of MeI, solvent ratios) to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
